N-Benzyl-bis(2-chloroethyl)amine hydrochloride
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-Benzyl-bis(2-chloroethyl)amine hydrochloride is the DNA within cells . It specifically binds to the N7 nitrogen on the DNA base guanine . This interaction with DNA plays a crucial role in its mechanism of action.
Mode of Action
this compound is an alkylating agent . It works by binding to DNA, crosslinking two strands, and preventing cell duplication . This crosslinking can lead to DNA damage and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. The DNA damage triggers a response that can lead to cell cycle arrest, allowing the cell time to repair the damage. If the damage is too severe and cannot be repaired, the cell may undergo programmed cell death, or apoptosis .
Result of Action
The result of this compound’s action at the molecular and cellular level is the induction of DNA damage. This damage can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells. This makes the compound potentially useful in the treatment of diseases characterized by rapid cell division, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Benzyl-bis(2-chloroethyl)amine hydrochloride can be synthesized through the reaction of N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine with hydrochloric acid . The reaction typically involves the use of thionyl chloride in dichloromethane at room temperature . The product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the compound is produced by reacting diethanolamine with thionyl chloride, followed by the addition of benzyl chloride . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The final product is then purified and dried to obtain this compound in high purity .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-bis(2-chloroethyl)amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate, typically carried out in polar solvents like water or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: The major products include substituted amines and other derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidation can lead to the formation of corresponding aldehydes or carboxylic acids.
Scientific Research Applications
N-Benzyl-bis(2-chloroethyl)amine hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: This compound is structurally similar and also contains chloroethyl groups, making it useful in similar applications.
N,N-Bis(2-chloroethyl)amine hydrochloride: Another related compound with similar chemical properties and applications.
Uniqueness: N-Benzyl-bis(2-chloroethyl)amine hydrochloride is unique due to the presence of the benzyl group, which can influence its reactivity and interaction with biological molecules .
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(2-chloroethyl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c12-6-8-14(9-7-13)10-11-4-2-1-3-5-11;/h1-5H,6-10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRWNJFEUSHORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCCl)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10908902 | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10429-82-0 | |
Record name | Benzenemethanamine, N,N-bis(2-chloroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10429-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-2-chloro-N-(2-chloroethyl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10908902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzylbis(2-chloroethyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N,N-BIS(2-CHLOROETHYL)BENZYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFI3592JVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.